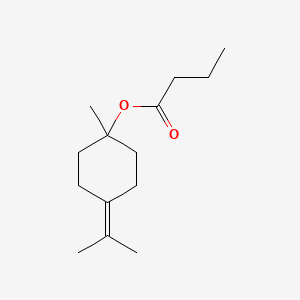

gamma-Terpinyl butyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

72596-23-7 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

(1-methyl-4-propan-2-ylidenecyclohexyl) butanoate |

InChI |

InChI=1S/C14H24O2/c1-5-6-13(15)16-14(4)9-7-12(8-10-14)11(2)3/h5-10H2,1-4H3 |

InChI Key |

YSXQRJMSWVKTFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1(CCC(=C(C)C)CC1)C |

Origin of Product |

United States |

Natural Occurrence and Distribution

Identification in Plant Essential Oils

Gamma-terpinyl butyrate (B1204436), along with its isomers, is a component of the essential oils of various plants. Essential oils are complex mixtures of volatile compounds that contribute to the plant's scent and play a role in its defense and signaling mechanisms.

Research has identified gamma-terpinyl butyrate and its related esters in several plant species:

Scutellaria barbata (Barbed Skullcap): While detailed analysis of the essential oil of Scutellaria barbata has identified numerous compounds, the presence of terpinyl esters has been noted in the broader Scutellaria genus. nih.govresearchgate.net One study on the essential oil of S. barbata highlighted major components such as hexahydrofarnesylacetone, 3,7,11,15-tetramethyl-2-hexadecen-1-ol, and menthol (B31143). nih.gov Another publication mentions the reporting of terpinyl butyrate in Scutellaria barbata. nih.gov

Dysphania ambrosioides (Epazote): The essential oil of Dysphania ambrosioides has been a subject of numerous studies, revealing a diverse chemical composition. In some analyses, trans-beta-terpinyl butanoate has been identified as a significant component. mdpi.comresearchgate.net For instance, one study reported it at a concentration of 17.15% in the essential oil from fresh leaves. researchgate.net Another study on D. ambrosioides from Morocco found trans-β-terpinyl butanoate to be a major phytoconstituent in the flower's essential oil, at 31.13%. nih.gov

Koelreuteria species (Golden Rain Tree): Ethanol extracts from the flowers of Koelreuteria paniculata have been found to be dominated by the monoterpene alcohol γ-terpineol and its esters, including terpinyl acetate (B1210297) and terpinyl isobutyrate. encyclopedia.pubnih.govmdpi.com These compounds contribute to the floral and fresh aroma of the extract. encyclopedia.pubnih.gov Specifically, α-terpinyl isobutanoate was identified at 10.32% in the flower extract. mdpi.com

Other Essential Oils: Terpinyl esters, including various butyrates, are found in a range of other essential oils, contributing to their aromatic profiles. benthambooks.com For instance, alpha-terpinyl butyrate has been identified in the oleoresin of Elettaria cardamomum (cardamom) seeds and pods. google.com

Terpinyl esters can exist in several isomeric forms, primarily alpha-, beta-, and gamma-terpinyl esters, which differ in the position of the ester group. mdpi.com In nature, alpha-, beta-, and gamma-terpineol (B1199165) often occur together, leading to the presence of their corresponding esters in mixtures. google.com

Alpha-terpinyl esters are often the most abundant among the isomers found in natural sources. google.com For example, alpha-terpinyl acetate is more common than its beta isomer in essential oils like cardamom and certain eucalyptus varieties. mdpi.com

Beta-terpinyl esters , such as trans-β-terpinyl butanoate, have been specifically identified in plants like Dysphania ambrosioides. mdpi.comresearchgate.net

Gamma-terpinyl esters , like gamma-terpinyl acetate, are found in various essential oils, including those from pine and lavender. ontosight.ai

The relative abundance of these isomers can vary significantly depending on the plant species, geographical location, and the specific part of the plant being analyzed.

Role in Plant Metabolomics and Ecological Interactions

Terpenoids, including this compound, are a diverse class of secondary metabolites in plants. benthambooks.com These compounds are not directly involved in the primary processes of growth, development, or reproduction but play crucial roles in the plant's interaction with its environment.

The production of terpenoids is a part of the plant's defense mechanism against herbivores and pathogens. researchgate.net The characteristic scent of these compounds can act as a repellent to some insects while attracting pollinators or predators of herbivores. researchgate.net For instance, terpinyl acetate has been suggested to function as a plant toxin. mdpi.com

Furthermore, terpenoids can have allelopathic effects, where they are released into the environment and inhibit the growth of neighboring plants, thereby reducing competition for resources. researchgate.net They also contribute to the plant's antioxidant defenses, protecting cells from oxidative damage caused by various environmental stresses. researchgate.net The synthesis of monoterpenes can be influenced by factors such as light and temperature, indicating their role in the plant's response to abiotic stress. mdpi.com

The complex mixture of volatile compounds in essential oils, including different isomers of terpinyl esters, creates a unique chemical signature for the plant, mediating a wide range of ecological interactions.

Interactive Data Tables

Table 1: Occurrence of Terpinyl Esters in Specific Plant Species

| Plant Species | Compound Identified | Part of Plant | Reported Concentration (%) | Reference |

| Dysphania ambrosioides | trans-beta-terpinyl butanoate | Fresh Leaves | 17.15 | researchgate.net |

| Dysphania ambrosioides | trans-β-Terpinyl Butanoate | Flowers | 31.13 | nih.gov |

| Koelreuteria paniculata | α-terpinyl isobutanoate | Flowers | 10.32 | mdpi.com |

| Elettaria cardamomum | alpha-terpinyl butyrate | Seeds and Pods (oleoresin) | 0.1 | google.com |

| Scutellaria barbata | Terpinyl butyrate | Not specified | Reported | nih.gov |

Significance in Natural Products Chemistry and Synthetic Organic Chemistry

The importance of gamma-terpinyl butyrate (B1204436) in natural products chemistry stems from its occurrence in various plants, such as cypress and certain species of Eucalyptus. chemicalbook.com The study of such natural compounds is crucial for understanding the chemical ecology of plants and for discovering new molecules with potential applications.

In synthetic organic chemistry, gamma-terpinyl butyrate serves as a target for the development of efficient and environmentally friendly synthesis methods. The primary method for its synthesis is the esterification of gamma-terpineol (B1199165) with butyric acid or its derivatives. Research in this area often focuses on the use of various catalysts, such as strong acids or enzymes like lipases, to improve reaction yields and conditions. researchgate.net The development of biocatalytic methods, in particular, is a significant area of research, aiming to produce these compounds through more sustainable "green chemistry" approaches. researchgate.net

Furthermore, this compound and related monoterpenoid esters are utilized as molecular scaffolds in medicinal chemistry for creating new derivatives with potentially enhanced biological activities. mdpi.com Their established presence in consumer products, such as flavorings and fragrances, underscores their relevance and the need for continued research into their properties and synthesis. chemimpex.comcornell.edu

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C14H24O2 |

| Molecular Weight | 224.34 g/mol chemimpex.comnih.gov |

| Appearance | Colorless, oily liquid chemimpex.com |

| Boiling Point | 243 - 245 °C chemimpex.com |

| Density | Approximately 0.938 g/mL at 25 °C chemicalbook.com |

| Refractive Index | 1.463 - 1.467 at 20°C chemimpex.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. ontosight.ai |

Isomers of Terpinyl Butyrate

It is important to note that "terpinyl butyrate" can refer to a mixture of isomers, including alpha-terpinyl butyrate and beta-terpinyl butyrate, which differ in the position of the double bond in the cyclohexene (B86901) ring. google.comsigmaaldrich.com The properties and applications of these isomers are often similar, and they can occur together in natural sources and synthetic preparations. google.com

An In-depth Look at the Chemical Compound γ-Terpinyl Butyrate

Introduction

This compound (γ-terpinyl butyrate) is a monoterpenoid ester, a type of organic compound that contributes to the characteristic aromas of many plants. This article explores the natural occurrence, distribution, and ecological significance of this specific chemical compound, based on scientific research.

Biosynthesis Pathways and Enzymatic Mechanisms

Precursor Compounds and Initial Steps in Terpenoid Biosynthesis

All terpenoids, including the gamma-terpinene (B192506) core of gamma-terpinyl butyrate (B1204436), are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov These fundamental precursors are themselves derived from even simpler metabolites originating from central carbon metabolism.

The primary starting materials for the biosynthesis of IPP and DMAPP are acetyl-coenzyme A (acetyl-CoA) and pyruvate (B1213749). nih.govresearchgate.netnih.gov Acetyl-CoA, a key metabolite in numerous anabolic and catabolic processes, is derived from sources like the glycolysis of carbohydrates or the breakdown of fatty acids and certain amino acids. nih.govrsc.org Pyruvate is a primary end-product of glycolysis. researchgate.net These initial compounds enter one of two distinct pathways to be converted into the C5 isoprene (B109036) units. nih.govresearchgate.net The successive condensation of IPP and DMAPP generates the phosphorylated backbones of terpenoids with varying carbon chain lengths. researchgate.net

| Compound | Role | Origin Pathway(s) |

|---|---|---|

| Acetyl-CoA | Primary precursor for the MVA pathway | Glycolysis, Fatty Acid Oxidation, Amino Acid Catabolism |

| Pyruvate | Primary precursor for the MEP pathway | Glycolysis |

| Isopentenyl Diphosphate (IPP) | Universal C5 building block for all terpenoids | MVA and MEP pathways |

| Dimethylallyl Diphosphate (DMAPP) | Universal C5 building block; isomer of IPP | MVA and MEP pathways |

Mevalonate (B85504) (MVA) Pathway and Methylerythritol Phosphate (B84403) (MEP) Pathway Integration

Nature employs two primary, independent pathways for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. nih.govunivie.ac.at

The Mevalonate (MVA) Pathway : This pathway, primarily active in the cytosol of plants, animals, fungi, and archaea, utilizes acetyl-CoA as its starting substrate. wikipedia.orgplos.orgrsc.org A series of enzymatic reactions converts acetyl-CoA into mevalonate, which is then phosphorylated and decarboxylated to yield IPP. wikipedia.org The IPP is subsequently isomerized to DMAPP. wikipedia.org The MVA pathway is generally responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30). plos.orgrsc.orgresearchgate.net

The Methylerythritol Phosphate (MEP) Pathway : Also known as the non-mevalonate pathway, this route operates in the plastids of plants and most bacteria. wikipedia.orgrsc.org It begins with the condensation of pyruvate and glyceraldehyde 3-phosphate. nih.govrsc.org This pathway is the primary source of precursors for the biosynthesis of monoterpenes (C10), such as gamma-terpinene, as well as diterpenes (C20) and tetraterpenes (C40). plos.orgrsc.orgresearchgate.net

While these pathways are spatially separated within the plant cell (cytosol vs. plastids), there is evidence of "crosstalk" or integration between them. wikipedia.orgplos.org Isoprenoid intermediates can be transported between compartments, meaning both pathways can potentially contribute to the formation of a single class of terpenoids. nih.govbiorxiv.orgpnas.org For instance, while the MEP pathway is the main source for monoterpenes, studies have shown that the MVA pathway can also contribute a smaller portion of the necessary precursors. researchgate.netbiorxiv.org This metabolic synergy allows the plant to flexibly regulate the production of various terpenoids based on developmental or environmental cues. nih.gov

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Cellular Location (in plants) | Cytosol wikipedia.orgrsc.org | Plastids plos.orgrsc.org |

| Primary Precursors | Acetyl-CoA nih.gov | Pyruvate and Glyceraldehyde 3-phosphate nih.gov |

| Primary Products (in plants) | Sesquiterpenes (C15), Triterpenes (C30), Sterols plos.orgresearchgate.net | Monoterpenes (C10), Diterpenes (C20), Carotenoids rsc.orgresearchgate.net |

| End Products | Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) univie.ac.at |

Enzymatic Esterification within Biosynthetic Routes

The final stage in the formation of gamma-terpinyl butyrate is the enzymatic esterification of the terpene alcohol (gamma-terpineol) with a butyrate moiety. This process follows the synthesis of the core monoterpene structure.

The synthesis of the gamma-terpinene backbone begins with the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP). libretexts.orgresearchgate.net This reaction is catalyzed by GPP synthase. researchgate.net

GPP is then cyclized by a specific terpene synthase. During this cyclization, the pyrophosphate group leaves, generating a geranyl cation which then isomerizes and cyclizes to form a key intermediate: the α-terpinyl cation. uzh.chyoutube.com This carbocation is a branching point in the biosynthesis of many p-menthane (B155814) monoterpenes. uzh.ch Through a series of hydride shifts and rearrangements, the α-terpinyl cation can be converted into other intermediates. researchgate.net Specifically for the synthesis of gamma-terpinene, the α-terpinyl cation is converted to the terpinene-4-yl cation, which then yields gamma-terpinene after the elimination of a proton. researchgate.net The hydration of this terpinyl cation intermediate can lead to the formation of the corresponding alcohol, gamma-terpineol (B1199165), which is the direct precursor for the esterification step.

Two key classes of enzymes are critical for the formation of monoterpene esters like this compound:

Terpene Synthases (TPS) : These enzymes are responsible for creating the vast diversity of terpene skeletons. researchgate.netnih.gov A specific gamma-terpinene synthase (a type of TPS) catalyzes the conversion of the acyclic GPP into the cyclic gamma-terpinene. wikipedia.orgnih.gov These enzymes are typically located in the plastids, consistent with the MEP pathway's role in monoterpene synthesis. researchgate.net TPS enzymes often produce multiple products from a single substrate, contributing to the chemical complexity of plant volatiles. nih.gov

Esterases / Alcohol Acyltransferases (AATs) : The final step, the formation of the ester bond, is catalyzed by enzymes from the alcohol acyltransferase (AAT) family. nih.govfrontiersin.org These enzymes facilitate the condensation of an alcohol (in this case, gamma-terpineol) with an acyl-CoA donor (butyryl-CoA, derived from fatty acid or amino acid metabolism). frontiersin.orgnih.gov AATs are responsible for the synthesis of a wide variety of volatile esters that contribute to the aroma of fruits and flowers. nih.govbiorxiv.org The specificity of the AAT for both the alcohol and the acyl-CoA substrate determines the final ester product that is formed. nih.govbiorxiv.org While direct enzymatic synthesis of this compound in vivo is not as extensively documented as other esters, the mechanism is analogous to the well-studied formation of compounds like terpinyl acetate (B1210297), where lipases or AATs catalyze the esterification of a terpineol (B192494) with an acyl donor. nih.govresearchgate.net

Chemical Synthesis and Derivatization

Conventional Esterification Methods

Traditional chemical synthesis routes for terpene esters, including gamma-terpinyl butyrate (B1204436), typically involve direct esterification reactions using acid catalysts or derivatized reagents to drive the reaction toward product formation.

Esterification of Terpineol (B192494) Isomers with Butyric Acid Derivatives

A common conventional method for preparing terpinyl esters is the reaction of a terpineol isomer with a carboxylic acid or its derivative. Commercial terpineol is a mixture of isomers, primarily alpha-terpineol, along with beta- and gamma-terpineol (B1199165). perfumerflavorist.com The direct esterification of this mixture with butyric acid can be challenging and may require harsh conditions.

To achieve higher yields and avoid issues associated with water removal, more reactive acylating agents like acid anhydrides are often employed. For the synthesis of terpinyl butyrate, a mixed anhydride (B1165640) such as butyric-acetic anhydride can be reacted with terpineol. In this process, the acetic acid liberated during the reaction is removed, often azeotropically with an entrainer like toluene, to shift the equilibrium towards the formation of the desired terpinyl butyrate. This method avoids the direct removal of water, which can be problematic in terpene chemistry.

An illustrative reaction is as follows: Terpineol + Butyric-Acetic Anhydride → Terpinyl Butyrate + Acetic Acid

This approach allows for the formation of the higher ester (butyrate) while the lower boiling acetic acid is distilled off, resulting in a high yield of the target product.

Synthesis from Terpin-1,8 Diesters

An alternative pathway to specific terpinyl ester isomers involves the selective elimination of a carboxylic acid molecule from a terpin-1,8 diester. perfumerflavorist.com This method has been successfully used to synthesize beta-terpinyl esters, and the principle can be applied to produce other isomers. perfumerflavorist.com The synthesis begins with the acylation of terpin (B149876) hydrate (B1144303) to form a terpin-1,8 diester, such as terpin-1,8 dibutyrate. perfumerflavorist.com

The process involves two main steps:

Formation of Terpin-1,8 Dibutyrate: Terpin-1,8, obtained from the azeotropic dehydration of terpin hydrate, is esterified using an excess of butyric anhydride in the presence of a catalyst like sodium butyrate. The reaction mixture is refluxed for an extended period (20-30 hours) until the starting material is consumed. perfumerflavorist.com

Selective Elimination: The resulting terpin-1,8 dibutyrate is then heated under vacuum. This induces the elimination of one molecule of butyric acid, leading to the formation of a mixture of terpinyl butyrates, with the beta-isomer often being a major component. perfumerflavorist.com The composition of the final product depends on the reaction conditions and the structure of the starting diester. perfumerflavorist.com

This method provides a route to terpinyl esters that may be difficult to obtain through direct esterification of the corresponding terpineol isomers. perfumerflavorist.com

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods, particularly those employing lipases, have gained significant attention as they align with green chemistry principles, offering high selectivity and milder reaction conditions compared to conventional methods. begellhouse.commarketdataforecast.com

Lipase-Catalyzed Esterification (e.g., using Candida rugosa lipase (B570770), Novozym 435)

Lipases are highly efficient biocatalysts for esterification reactions. The enzymatic synthesis of flavor esters like terpinyl butyrate involves the reaction between a terpineol and butyric acid or a simple ester derivative (transesterification). nih.govnih.gov Several commercial lipases have proven effective for this purpose.

Candida rugosa lipase (CRL): This lipase is widely used for synthesizing various flavor esters. researchgate.netnih.gov It can effectively catalyze the direct esterification of an alcohol and a carboxylic acid. researchgate.net For instance, in the synthesis of hexyl butyrate, immobilized CRL demonstrated high conversion rates and could be reused for multiple cycles. nih.gov Similar efficacy is expected for the synthesis of terpinyl butyrate. The kinetic behavior of CRL-catalyzed reactions often follows a Ping-Pong Bi-Bi mechanism, though inhibition by substrates like butyric acid can occur. nih.govresearchgate.net

Novozym 435: This is a commercially available immobilized lipase B from Candida antarctica (CALB). mdpi.com Novozym 435 is renowned for its high stability, activity, and broad substrate specificity, making it an ideal catalyst for synthesizing a wide range of esters, including those from sterically hindered tertiary alcohols like terpineol. mdpi.comnih.gov It has been successfully used in the esterification of other terpene alcohols, such as perillyl alcohol, with various fatty acids, achieving high conversions (over 90%). nih.govresearchgate.net The robust nature of Novozym 435 allows for its reuse over numerous cycles without significant loss of activity, making it suitable for industrial applications. nih.govnih.gov

Optimization of Reaction Conditions (e.g., enzyme type, solvent systems including supercritical CO2, temperature, molar ratios, solvent-free systems)

The efficiency of lipase-catalyzed synthesis of terpinyl butyrate is highly dependent on several reaction parameters. Optimization of these conditions is crucial for maximizing yield and reaction rate. mdpi.com

Enzyme Type and Loading: The choice of lipase is critical. Novozym 435 is often preferred for its stability and efficiency. nih.gov The amount of enzyme used (biocatalyst loading) also impacts the reaction rate; typically, an increase in enzyme concentration leads to higher conversion, up to a certain point where the cost becomes prohibitive. nih.gov

Solvent Systems: While organic solvents like n-hexane can be used, there is a growing trend towards greener alternatives. Supercritical carbon dioxide (SC-CO2) has emerged as an environmentally benign solvent for lipase-catalyzed reactions. Its gas-like viscosity and liquid-like density enhance mass transfer, potentially increasing reaction rates. However, its use requires specialized high-pressure equipment.

Temperature: Lipases generally exhibit optimal activity within a specific temperature range, typically between 30°C and 60°C. nih.govnih.gov For example, the synthesis of geranyl butyrate showed an optimal temperature of 50°C. nih.gov Temperatures that are too high can lead to enzyme denaturation and reduced activity.

Molar Ratios: The molar ratio of the substrates (alcohol to acyl donor) significantly influences the reaction equilibrium. mdpi.com While a stoichiometric ratio of 1:1 is ideal in theory, an excess of one substrate (usually the less expensive one) is often used to drive the reaction towards completion. However, a large excess of either the alcohol or the acid can cause enzyme inhibition. nih.govresearchgate.net

Solvent-Free Systems (SFS): To enhance the green credentials of the process, solvent-free systems are increasingly being explored. nih.govmdpi.com In such systems, the substrates themselves act as the reaction medium. This approach offers benefits like higher reactant concentrations, simpler downstream processing, and reduced environmental impact. mdpi.comulpgc.es High yields (over 99%) have been achieved for the synthesis of menthyl butyrate in a solvent-free system. nih.gov

The table below summarizes findings from studies on the enzymatic synthesis of analogous flavor esters, providing insights into potential optimal conditions for gamma-terpinyl butyrate production.

Table 1: Optimized Conditions for Enzymatic Synthesis of Flavor Esters

| Ester Product | Lipase Used | Temp (°C) | Molar Ratio (Alcohol:Acid) | System | Max. Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Geranyl Butyrate | Eversa Transform 2.0 | 50 | 1:5 | Aqueous | 93 | nih.gov |

| Menthyl Butyrate | Geobacillus zalihae T1 | 60 | 1:2.7 (anhydride) | Solvent-Free | 99.3 | nih.gov |

| Butyl Butyrate | Candida rugosa lipase | 45 | 2:1 | - | 93.9 | researchgate.net |

| Perillyl Octanoate | Novozym 435 | 30 | 1:1.55 | Cyclohexane | 95.2 | nih.govresearchgate.net |

Green Chemistry Principles in Enzymatic Synthesis

The enzymatic synthesis of flavor esters like this compound is a prime example of the application of green chemistry principles. begellhouse.comresearchgate.net This approach offers several advantages over traditional chemical methods. marketdataforecast.com

Use of Biocatalysts: Enzymes are renewable, biodegradable catalysts that operate under mild conditions, reducing the energy requirements of the process. nih.gov

Reduced Waste: The high selectivity (regio- and chemo-selectivity) of lipases minimizes the formation of unwanted by-products, leading to higher product purity and less waste. mdpi.com

Safer Solvents: The move towards solvent-free systems or the use of benign solvents like supercritical CO2 eliminates the need for hazardous and volatile organic compounds. mdpi.com

Atom Economy: Direct esterification reactions have a high atom economy, as the only by-product is water.

Renewable Feedstocks: The substrates, terpineols (derived from pine trees) and butyric acid (can be produced via fermentation), are often from renewable sources.

By embracing these principles, the chemoenzymatic synthesis of this compound provides a more sustainable and environmentally friendly alternative to conventional chemical routes, meeting the growing consumer demand for "natural" products. ulpgc.es

Stereoselective and Enantioselective Synthesis of Isomers

The stereoselective and enantioselective synthesis of γ-terpinyl butyrate isomers is a nuanced area of organic chemistry. Direct stereocontrolled synthesis of the ester itself is not extensively documented in publicly available research. Consequently, the synthetic strategy predominantly revolves around the stereoselective synthesis of the precursor alcohol, γ-terpineol, followed by its esterification.

The primary challenge in synthesizing specific terpineol isomers lies in the fact that commercial terpineol is typically a mixture of α-, β-, and γ-isomers, with the α-isomer being the most abundant. perfumerflavorist.com The separation of γ-terpineol from this mixture can be difficult, even with methods like gas-liquid chromatography, often achieving only partial separation. perfumerflavorist.com

Given the limited literature on the direct enantioselective synthesis of γ-terpinyl butyrate, the focus remains on obtaining enantiomerically pure γ-terpineol, which can then be esterified to the desired butyrate ester using standard esterification protocols.

Synthesis of Related Terpinyl Butyrate Isomers and Derivatives

The synthesis of other terpinyl butyrate isomers, namely α-terpinyl butyrate and β-terpinyl butyrate, has been more broadly explored, often in the context of producing flavor and fragrance agents. thegoodscentscompany.comchemimpex.com

α-Terpinyl Butyrate: As the major component of commercial terpinyl butyrate, the synthesis of α-terpinyl butyrate is well-established. perfumerflavorist.comthegoodscentscompany.com It is typically prepared through the esterification of α-terpineol with butyric acid or its derivatives, such as butyryl chloride or butyric anhydride. The α-terpineol itself is commonly synthesized from α-pinene through a hydration reaction in the presence of an acid catalyst.

Derivatives: Research into terpinyl butyrate derivatives often involves modifications of the butyrate chain or the terpineol backbone. For instance, the synthesis of other short-chain alkyl butyrate esters has been explored using enzymatic methods, which could potentially be applied to terpineol isomers to create novel derivatives. nih.gov

Analytical Chemistry Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is fundamental to the separation and analysis of complex volatile mixtures containing gamma-Terpinyl butyrate (B1204436). Gas chromatography, in particular, is the cornerstone for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of terpene esters like gamma-Terpinyl butyrate. floraandfona.org.in This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In a typical GC-MS analysis, the volatile components of a sample are separated based on their boiling points and interactions with a stationary phase within a capillary column. floraandfona.org.in As the separated compounds elute from the column, they are ionized, and the resulting fragments are detected by the mass spectrometer, generating a unique mass spectrum for each compound.

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum against established libraries such as the NIST GC/MS spectra library. sigmaaldrich.com The mass spectrum of an ester is characterized by specific fragmentation patterns. Common fragmentation for esters involves cleavage of the bond next to the carbonyl group (C=O), leading to the loss of the alkoxy group (-OR), as well as hydrogen rearrangements. libretexts.org For butyrate esters, characteristic fragments may also arise from the loss of (CH2)nCH3 moieties. libretexts.org

Different sample introduction techniques can be employed, including liquid injection and headspace analysis. While headspace GC-MS is suitable for volatile compounds, direct injection techniques, sometimes with cool on-column injection, are often preferred for terpene analysis to minimize thermal degradation that can occur at elevated temperatures. terpenebeltfarms.com The choice of solvent for liquid extraction and injection is also crucial, with hexane being a commonly used solvent for the analysis of terpenes and terpenoids. mdpi.comresearchgate.net

A study comparing different GC methods for terpene analysis found that while static headspace and solid-phase microextraction (SPME) can identify a greater number of substances, liquid extraction provides comparable results that are advantageous for quantitative analysis. mdpi.comresearchgate.net For accurate quantification, an internal standard, such as tridecane, which is not naturally present in the sample and elutes in the middle of the chromatogram, is often utilized. sigmaaldrich.com

Advanced Separation and Identification Strategies (e.g., Isomer Separation Techniques)

Commercial production of terpinyl esters often results in a mixture of alpha-, beta-, and gamma-isomers due to the composition of the starting material, commercial terpineol (B192494). perfumerflavorist.com The separation of these isomers, particularly gamma-terpineol (B1199165) from the predominant alpha-isomer, can be challenging even with gas-liquid chromatography. perfumerflavorist.com

For the separation of closely related isomers, advanced chromatographic techniques are necessary. High-performance liquid chromatography (HPLC) has demonstrated success in separating stereoisomers of terpene derivatives. For instance, beta-cyclodextrin derivative columns have been effectively used as chiral stationary phases in both GC and HPLC for the separation of menthol (B31143) derivatives. nih.gov Specifically, a heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin (TME-beta-CD) column was found to be superior for the HPLC separation of Z- and E-isomers of methylidenementhol. nih.gov Such specialized column chemistries and techniques could be adapted for the challenging separation of this compound from its alpha- and beta-isomers, enabling a more accurate characterization and quantification of the pure gamma-isomer.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are vital for confirming the molecular structure of this compound. Nuclear Magnetic Resonance and Infrared Spectroscopy provide detailed information about the arrangement of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

In a ¹H-NMR spectrum, the chemical shift, integration, and multiplicity of the signals reveal the types of protons, their relative numbers, and the connectivity to neighboring protons. For this compound, specific signals would correspond to the protons of the butyrate moiety and the terpinyl group. For example, the protons on the carbon adjacent to the carbonyl group and the ester oxygen would have distinct chemical shifts.

Biological Activity Studies in Non Human Systems and Mechanistic Investigations

Other Documented Bioactivities:No research on other potential bioactivities, such as psycho-sedative effects in in-vitro or model systems, for gamma-Terpinyl butyrate (B1204436) could be located.

Molecular Interactions with Olfactory Receptors:While related compounds (terpinyl esters) are used in fragrances, specific data on the molecular interactions of gamma-Terpinyl butyrate with olfactory or chemosensory receptors is not available in the public research domain.

Constructing the requested article would require fabricating information or making unsubstantiated extrapolations from a different chemical entity, which would not meet the standards of scientific accuracy. We must therefore conclude that there is insufficient specific research on this compound to fulfill this request.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structural Features Influencing Biological Activity

The biological activity of terpene esters like gamma-terpinyl butyrate (B1204436) is intrinsically linked to the structural characteristics of both the terpene moiety (gamma-terpineol) and the ester side chain (butyrate). Research on various terpenoids and their derivatives has highlighted several key features that govern their biological effects.

The terpene scaffold forms the foundation of the molecule and its core structure is a primary determinant of activity. Studies on mono- and bicyclic terpenoids have shown that the specific arrangement of atoms in the terpene core, such as in menthol (B31143) and borneol, significantly contributes to their analgesic actions. researchgate.net The lipophilic nature of the terpene skeleton is crucial for activities such as acetylcholinesterase (AChE) inhibition, suggesting that this feature is essential for the molecule to interact with biological membranes and hydrophobic pockets of target proteins.

The nature of the ester group and its side chain also plays a pivotal role. The substitution of a hydroxyl group in a terpenoid with an ester, particularly those containing highly reactive groups like C=O and N-H, can enhance analgesic effects by providing additional hydrogen bond donors and acceptors. researchgate.net In the context of butyrate esters, studies on butyrate analogues have revealed that the aliphatic moiety is critical for biological effects such as the induction of apoptosis and inhibition of cell proliferation in cancer cells. Specifically, the absence of amino or hydroxyl substitutions on the aliphatic chain of butyrate was found to be a common feature among analogues that retained biological activity comparable to butyrate. nih.gov

The following table summarizes the influence of key structural features on the biological activity of terpene esters, based on studies of related compounds.

| Structural Feature | Influence on Biological Activity | Example Compound(s) | Reference(s) |

| Terpene Core | The specific ring structure (monocyclic/bicyclic) and substituents on the terpene scaffold are fundamental to the type and potency of biological activity. The lipophilicity of the core is crucial for interaction with biological membranes and hydrophobic binding sites. | Menthol, Borneol | researchgate.net |

| Ester Group | The presence of an ester can enhance biological activity compared to the parent alcohol. The nature of the ester side chain, including its length and functional groups, significantly modulates this activity. | Terpenoid esters with amino acid residues | researchgate.net |

| Aliphatic Chain of Butyrate | The integrity of the butyrate chain is important. The absence of polar substitutions on the aliphatic chain appears to be favorable for certain biological activities like anticancer effects. | Butyrate analogues | nih.gov |

| Molecular Shape and Polarity | Overall molecular geometry and the distribution of polar and non-polar regions affect how the molecule interacts with biological targets and its pharmacokinetic properties. | Terpenoid esters with estrogenic activity | nih.gov |

| Presence of Oxygenated Functional Groups | Hydroxyl and carbonyl groups can act as hydrogen bond donors and acceptors, enhancing interactions with biological targets and contributing to activities like antimicrobial and analgesic effects. | Oxygenated terpenes (e.g., alcohols, phenols) | researchgate.netmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a group of compounds with their biological activity. While no specific QSAR models for gamma-terpinyl butyrate were found, studies on other terpene esters provide a framework for understanding which molecular descriptors are likely to be important for its activity.

Predictive QSAR models have been successfully developed for various biological activities of terpenoids and their esters. For instance, a study on mono- and bicyclic terpenoids and their amino acid esters developed QSAR models to predict analgesic activity. researchgate.net The models utilized structural descriptors derived from the simplex representation of the molecular structure (SiRMS), along with integral descriptors like log P (lipophilicity), molecular refraction, electronegativity, and molecular mass. researchgate.net These models demonstrated that fragments representing menthol and borneol residues had the most significant positive contribution to analgesic action. researchgate.net

In another study, QSAR models for the anticonvulsant activity of terpene derivatives highlighted the importance of carvone (B1668592) and verbenone (B1202108) cores. researchgate.net The formation of esters was found to enhance and prolong the antiseizure action due to the contribution of additional molecular fragments. researchgate.net For a series of terpenoid esters with estrogenic activity, a significant QSAR model (r² = 0.892) was developed. nih.gov This model revealed that the estrogenic activity was reliably dependent on parameters such as molecular shape, the number of phenolic groups, surface polarity, and the energy of the highest occupied molecular orbital (HOMO). nih.gov

These studies collectively suggest that a QSAR model for this compound would likely depend on a combination of descriptors related to its lipophilicity (log P) , steric properties (molecular shape, molecular refraction) , and electronic properties (electronegativity, surface polarity, HOMO energy) .

The table below presents examples of molecular descriptors used in QSAR models for terpene derivatives and their relevance to predicting biological activity.

| Descriptor Type | Specific Descriptor(s) | Biological Activity Predicted | Relevance for this compound | Reference(s) |

| Topological/Structural | Simplex-based descriptors (SiRMS), presence of specific terpene cores (menthol, borneol) | Analgesic, Anticonvulsant | The p-menthane (B155814) skeleton of the gamma-terpinyl group would be a key structural descriptor. | researchgate.net |

| Physicochemical | Log P, Molecular Refraction, Molecular Mass, Electronegativity | Analgesic | These fundamental properties would be crucial in determining the pharmacokinetic and pharmacodynamic behavior of this compound. | researchgate.net |

| Quantum Chemical | Energy of the Highest Occupied Molecular Orbital (HOMO), Surface Polarity | Estrogenic | These descriptors would help in modeling the electronic interactions of this compound with potential biological targets. | nih.gov |

| Geometric | Molecular Shape | Estrogenic, Neuroprotective | The three-dimensional conformation of the molecule would influence its binding affinity to receptor sites. | nih.govresearchgate.net |

Molecular Docking and Other Computational Chemistry Approaches for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. Although specific docking studies on this compound are not available, research on other terpenes and terpene esters provides valuable insights into their potential ligand-target interactions.

Molecular docking studies have been employed to investigate the anti-inflammatory potential of various terpenes by assessing their interactions with key enzymes in the arachidonic acid pathway, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). preprints.org For instance, menthol and limonene (B3431351) have shown strong binding affinities for 5-LOX, suggesting a potential mechanism for their anti-inflammatory effects. preprints.org These studies reveal that terpenes can interact with catalytically relevant residues in the active sites of these enzymes. preprints.org

In the context of cancer research, molecular docking has been used to assess the interactions of terpenes with targets like the estrogen receptor, progesterone (B1679170) receptor, and human epidermal growth factor receptor 2 (HER2). researchgate.net These computational analyses help in identifying potential natural inhibitors of cancer-related receptors and understanding their binding modes. researchgate.net Similarly, docking studies have been used to explore the potential of terpenes as antibacterial agents by predicting their binding to essential bacterial proteins like Internalin A of Listeria monocytogenes. nih.gov

The following table summarizes the findings from molecular docking studies on terpenes and their relevance to understanding the potential interactions of this compound.

| Terpene/Terpenoid Studied | Biological Target(s) | Key Findings | Potential Relevance for this compound | Reference(s) |

| Menthol, Limonene, α-Pinene | COX-1, COX-2, 5-LOX, PLA2 | Showed binding affinities for inflammatory enzymes, suggesting a role in modulating inflammatory processes. Interactions with catalytically relevant residues were observed. | This compound may exhibit anti-inflammatory activity by binding to similar enzymatic targets. | preprints.org |

| Various terpene phytocompounds | Estrogen receptor, Progesterone receptor, HER2 | Demonstrated potential to act as natural inhibitors of breast cancer-related receptors through favorable binding affinities and interactions. | Could be investigated for its potential to interact with hormone receptors or other cancer-related targets. | researchgate.net |

| Epispongiadiol, Bipinnatin | Internalin A (bacterial protein) | Exhibited strong binding affinities, suggesting potential as antibacterial agents by inhibiting essential bacterial proteins. | The antibacterial potential of this compound could be explored by docking it with various bacterial enzyme targets. | nih.gov |

| Oleanane-type triterpenoids | NF-κB | Docking experiments suggested that the biological activity may be related to binding to the p52 subunit of NF-κB. | Could be evaluated for its potential to modulate inflammatory pathways through interaction with transcription factors like NF-κB. | acs.org |

Environmental Fate and Degradation Studies

Photochemical Reactions and Atmospheric Fate (e.g., Reaction with Ozone, Formation of Secondary Pollutants from terpenes)

Once volatilized into the atmosphere, terpenoid compounds such as gamma-terpinyl butyrate (B1204436) are subject to chemical transformation initiated by sunlight and reactive atmospheric species. Due to the presence of carbon-carbon double bonds in the terpinyl moiety, these compounds are highly reactive towards oxidants like ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃). nih.gov The reaction of terpenes with these oxidants can lead to the formation of a variety of secondary pollutants, including carbonyls, organic acids, and secondary organic aerosols (SOA). nih.govmdpi.com

The gas-phase reaction of terpenes with ozone is a significant atmospheric process. nih.gov This reaction proceeds through the formation of a primary ozonide, which then decomposes to form a Criegee intermediate and a primary carbonyl compound. These intermediates can undergo further reactions to produce a range of stable end-products. For instance, the ozonolysis of terpenes is known to generate smaller carbonyl compounds like formaldehyde (B43269) and acetaldehyde. nih.govresearchgate.net Furthermore, hydroxyl radicals can be produced as byproducts during the ozone oxidation of terpenes. nih.gov

These reactions contribute to the formation of Secondary Organic Aerosol (SOA), which consists of fine particulate matter formed from the condensation of low-volatility oxidation products. nih.gov Terpenes are significant precursors to biogenic SOA. mdpi.com The yield and composition of SOA depend on the specific terpene structure and atmospheric conditions. nih.govacs.org For example, studies on monoterpenes like α-pinene have shown that their oxidation leads to the formation of various low-volatility products such as pinic acid and pinonaldehyde, which are key components of SOA. mdpi.com These fine particles can have significant impacts on air quality and climate.

Table 1: Common Secondary Pollutants from Terpene Oxidation

| Precursor Terpene (Example) | Oxidant | Major Secondary Pollutants |

| α-Pinene | Ozone, •OH | Pinonaldehyde, Pinic acid, Norpinonic acid, Formaldehyde, Acetone |

| β-Pinene | Ozone, •OH | Nopinone, Formaldehyde, Acetone |

| Limonene (B3431351) | Ozone, •OH | Limononaldehyde, Limonic acid, Formaldehyde |

| Terpinolene | Ozone | 4-methylcyclohex-3-en-1-one, Glyoxal, Methyl glyoxal |

This table provides examples of secondary pollutants formed from the atmospheric oxidation of common monoterpenes, which can serve as a proxy for understanding the potential fate of the terpinyl moiety of gamma-terpinyl butyrate.

Microbial Degradation Pathways and Associated Microorganisms (drawing insights from butyrate degradation)

In soil and aquatic environments, the primary degradation pathway for organic compounds like this compound is microbial metabolism. Esters are generally susceptible to biodegradation. nih.gov The initial step in the breakdown of an ester is typically the hydrolysis of the ester bond by esterase or lipase (B570770) enzymes, yielding an alcohol and a carboxylic acid. In the case of this compound, this would result in the formation of gamma-terpineol (B1199165) and butyric acid.

Following hydrolysis, the resulting gamma-terpineol and butyric acid would be further metabolized by microorganisms. Terpene alcohols can be degraded through various oxidative pathways. Butyric acid (butyrate) is a short-chain fatty acid that is readily metabolized by a wide range of microorganisms through the β-oxidation pathway to produce acetyl-CoA, which then enters the citric acid cycle for energy production.

Several bacterial genera are known to be involved in the degradation of butyrate and related compounds. For instance, species of Pseudomonas and Rhodococcus have been identified as capable of degrading esters. sci-hub.box In the context of the gut microbiome, many anaerobic bacteria, particularly from the families Lachnospiraceae and Ruminococcaceae, are involved in butyrate metabolism. frontiersin.org While the environmental conditions differ, the enzymatic machinery for butyrate degradation is widespread among bacteria. The degradation of butyrate-containing copolyesters, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate), has also been demonstrated, indicating microbial capability to process butyrate units within larger molecules. acs.org

Table 2: Potential Microbial Degradation of this compound

| Degradation Step | Compound | Enzyme Class | Potential Products | Associated Microorganisms (Examples) |

| Step 1: Hydrolysis | This compound | Esterases, Lipases | gamma-Terpineol, Butyric acid | Rhodococcus, Pseudomonas, Various bacteria and fungi |

| Step 2a: Terpene Moiety Degradation | gamma-Terpineol | Oxidoreductases, Monooxygenases | Various intermediates | Pseudomonas sp. |

| Step 2b: Butyrate Moiety Degradation | Butyric acid | Acyl-CoA synthetases, β-oxidation enzymes | Acetyl-CoA | Clostridium, Eubacterium, Faecalibacterium, Roseburia, Pseudomonas |

Emerging Research Frontiers and Knowledge Gaps

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks Specific to gamma-Terpinyl Butyrate (B1204436)

A significant knowledge gap exists in understanding the natural biosynthesis of gamma-terpinyl butyrate. While the biosynthetic pathways of its precursors are well-documented, the specific enzymatic processes leading to the formation of the ester are yet to be identified.

The biosynthesis of γ-terpinene is known to occur in plants through the cyclization of geranyl diphosphate (B83284) (GPP), a product of either the methylerythritol 4-phosphate (MEP) or the mevalonate (B85504) (MVA) pathway. researchgate.netnih.gov The key enzyme responsible for this conversion is γ-terpinene synthase (TPS). researchgate.netnih.gov On the other hand, butyric acid is primarily produced through microbial fermentation by anaerobic bacteria, such as those from the genus Clostridium. wikipedia.orgnih.gov The pathways for butyrate production from acetyl-CoA are well-established. metwarebio.comgosset.ai

The crucial missing piece of the puzzle is the identification of the specific enzyme—likely an alcohol acyltransferase (AAT) or a carboxyl esterase operating in reverse—that catalyzes the esterification of γ-terpinene with butyryl-CoA or butyric acid. The substrate specificity, kinetic properties, and optimal conditions for this enzyme are completely unknown. Furthermore, the regulatory networks that govern the expression of the genes encoding this enzyme and control the flux of precursors into the this compound biosynthetic pathway remain to be elucidated. Future research should focus on identifying and characterizing these novel enzymes from natural sources where this compound is found.

Advanced Synthetic Strategies for Achieving High Isomeric Purity of this compound

The development of synthetic methodologies to produce this compound with high isomeric purity presents a considerable challenge and an important research frontier. The gamma-terpinene (B192506) moiety contains a chiral center, leading to the existence of different stereoisomers. The biological and sensory properties of these isomers can vary significantly, making stereoselective synthesis crucial for specific applications.

Current synthetic approaches to similar flavor esters often result in racemic mixtures. mdpi.com Advanced strategies are needed to control the stereochemistry of the final product. Lipase-mediated resolution is a promising technique that has been successfully applied to the synthesis of other chiral terpenoids. mdpi.comresearchgate.net This approach involves the use of lipases to selectively acylate or deacylate one enantiomer of a racemic mixture, allowing for the separation of the desired isomer. However, the application of this technique to the tertiary alcohol of γ-terpinene for the synthesis of this compound has not been reported.

Further research is required to explore and optimize stereoselective synthetic routes. This could involve the use of chiral catalysts, enzymatic resolutions, or the development of novel asymmetric synthesis strategies. nih.gov Achieving high isomeric purity is essential for elucidating the structure-activity relationships of this compound and for its potential use in applications requiring specific stereoisomers.

Comprehensive Mechanistic Studies of Biological Activities at the Molecular Level in Diverse Non-Human Models

The biological activities of this compound are largely uninvestigated, representing a significant area for future research. While the individual components, γ-terpinene and butyrate, have known biological effects, it is crucial to understand the unique properties of the ester.

Butyrate is a short-chain fatty acid known for its role in gut health and its anti-inflammatory properties. metwarebio.com γ-Terpinene exhibits a range of pharmacological activities, including antimicrobial and antioxidant effects. The esterification of these two molecules could lead to a compound with novel or enhanced biological activities. Studies on other terpenoid esters have revealed a range of pharmacological properties, including analgesic and anti-inflammatory actions. mdpi.comresearchgate.net

Comprehensive mechanistic studies in diverse non-human models are needed to explore the potential biological activities of this compound. These studies should investigate its effects on various physiological systems and aim to elucidate the underlying molecular mechanisms of action. mdpi.comchesci.com Research in this area could uncover potential applications for this compound in various fields.

Investigation of its Role in Complex Non-Human Ecological Systems Beyond Direct Occurrence

The ecological role of this compound in non-human systems is another significant knowledge gap. Volatile terpenoids and their esters play crucial roles in mediating interactions between organisms. nih.govnih.gov They can act as attractants for pollinators, deterrents for herbivores, or as components of insect pheromones. researchgate.nettandfonline.comnih.gov

Given its volatility, it is plausible that this compound functions as a semiochemical in various ecological contexts. entomologa.ru It may be involved in plant defense, either directly by repelling herbivores or indirectly by attracting their natural enemies. mdpi.comresearchgate.net Alternatively, it could play a role in insect communication, serving as a component of an aggregation, alarm, or sex pheromone. wikipedia.orgdntb.gov.ua

Future research should focus on identifying the natural sources of this compound and investigating its role in the chemical ecology of these systems. This would involve field and laboratory studies to determine its effects on the behavior of insects and other organisms. Unraveling the ecological significance of this compound will provide a deeper understanding of the complex chemical communication networks in nature.

Development of Sustainable Production and Biotransformation Methodologies

Developing sustainable and environmentally friendly methods for the production of this compound is a key research frontier. Traditional chemical synthesis methods for flavor esters often involve harsh conditions and the use of hazardous chemicals. scielo.br Green chemistry approaches offer a more sustainable alternative.

Enzymatic synthesis using lipases is a particularly promising strategy for the production of flavor esters. cnr.itbegellhouse.comresearchgate.net Lipases can catalyze esterification reactions under mild conditions with high specificity, leading to a purer product and reduced environmental impact. scielo.br The use of immobilized enzymes can further enhance the sustainability of the process by allowing for enzyme reuse. begellhouse.com Research has explored the use of green solvents such as supercritical carbon dioxide and ionic liquids to improve the efficiency and sustainability of enzymatic ester synthesis. nih.govrsc.orgrsc.orgacs.org

Another avenue for sustainable production is through microbial biotransformation. nih.gov This involves the use of whole microbial cells that have been engineered to produce the desired compound. bohrium.comresearchgate.netbohrium.com By introducing the necessary biosynthetic genes into a suitable microbial host, it may be possible to develop a fermentation-based process for the production of this compound from renewable feedstocks. nih.govtandfonline.com

Q & A

Q. What are the established methods for synthesizing gamma-terpinyl butyrate in microbial systems?

this compound synthesis can be approached via microbial co-culture systems. For example, engineered Escherichia coli strains have been used to produce butyrate esters by diverting metabolic pathways toward butyryl-CoA, a precursor for esterification . Key steps include:

- Genetic engineering : Knockout of competing pathways (e.g., adhE2 deletion to block ethanol/butanol production) .

- Enzyme overexpression : Introducing thioesterases (e.g., yciA) or kinases (e.g., buk) to convert butyryl-CoA to butyrate .

- Fermentation optimization : Adjusting pH (optimal range: 5.8–6.0), inoculation ratios (e.g., 1:4 butyrate:butanol strains), and aeration to balance oxygen-sensitive pathways .

- Extraction : Use of solvents like hexadecane to separate esters from aqueous phases .

Q. How can researchers analyze this compound concentration and purity in experimental samples?

Analytical methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Utilize a DB-5 ms column with helium carrier gas (1 mL/min), temperature gradients (100–250°C), and electron impact ionization (70 eV) to detect ester-specific fragments (e.g., m/z 35–500 range) .

- UV-Vis Spectrophotometry : Monitor OD600 for microbial growth and residual glucose levels via HPLC with HPX-87H columns .

- Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) : Enables real-time monitoring of volatile esters in fermentation headspace .

Q. What safety protocols are critical when handling this compound derivatives in the laboratory?

- Personal Protective Equipment (PPE) : Wear sterile gloves, safety goggles with side shields, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors; avoid water-based extinguishers for solvent fires .

- First Aid : For skin exposure, rinse with soap/water for 15+ minutes; for eye contact, flush with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can contradictory findings on this compound’s biological effects be resolved?

Contradictions may arise from:

- Concentration-dependent effects : Butyrate exhibits dual roles (e.g., pro-apoptotic at high doses vs. anti-inflammatory at low doses) .

- Cell-type specificity : HDAC inhibition by butyrate affects only 2% of genes in some models, requiring validation in target systems (e.g., MCF-7 cancer cells vs. intestinal epithelia) .

- Experimental design : Control variables like pH, oxygen levels, and co-culture ratios to ensure reproducibility (see Fig. 4 in for pH-dependent yield variations).

Q. What strategies optimize this compound yield in bioreactor-scale fermentations?

- Inoculation ratio tuning : A 1:4 butyrate:butanol strain ratio maximizes precursor availability .

- Dynamic pH control : Maintain pH ≥5.8 to avoid growth inhibition; automated systems can adjust in real-time .

- Oxygen modulation : Use microaerobic conditions to reconcile divergent oxygen requirements of butyrate (anaerobic) and butanol (aerobic) pathways .

- Extractant selection : Hexadecane improves ester recovery by reducing aqueous-phase solubility .

Q. What mechanisms underlie this compound’s anti-inflammatory effects in preclinical models?

- HDAC inhibition : Butyrate blocks Sp1/Sp3-associated HDAC1/2 activity, upregulating anti-inflammatory genes like p21 and arresting cell cycling .

- Oxidative stress reduction : Systemic butyrate suppresses ROS in colitis models by enhancing glutathione pathways .

- Immune modulation : In NAFLD mice, butyrate reduces hepatic macrophage inflammation via NF-κB pathway inhibition .

Q. How do researchers address challenges in scaling this compound production from lab to pilot scale?

- Metabolic flux analysis : Use isotopic tracing (e.g., ¹³C-glucose) to identify bottlenecks in butyryl-CoA utilization .

- Enzyme engineering : Optimize recombinant lipases (e.g., LCS) for esterification efficiency and solvent tolerance .

- Process integration : Combine fermentation with in-situ extraction to minimize product inhibition and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.